Ethyl-delta-9-tetrahydrocannabinol Ethyl-delta-9-tetrahydrocannabinol
Brand Name: Vulcanchem
CAS No.: 134840-81-6
VCID: VC21196714
InChI: InChI=1S/C18H24O2/c1-5-12-9-15(19)17-13-8-11(2)6-7-14(13)18(3,4)20-16(17)10-12/h8-10,13-14,19H,5-7H2,1-4H3/t13-,14-/m1/s1
SMILES: CCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Molecular Formula: C18H24O2
Molecular Weight: 272.4 g/mol

Ethyl-delta-9-tetrahydrocannabinol

CAS No.: 134840-81-6

Cat. No.: VC21196714

Molecular Formula: C18H24O2

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-delta-9-tetrahydrocannabinol - 134840-81-6

Specification

CAS No. 134840-81-6
Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
IUPAC Name (6aR,10aR)-3-ethyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Standard InChI InChI=1S/C18H24O2/c1-5-12-9-15(19)17-13-8-11(2)6-7-14(13)18(3,4)20-16(17)10-12/h8-10,13-14,19H,5-7H2,1-4H3/t13-,14-/m1/s1
Standard InChI Key JJBMVXFZSLTKCL-ZIAGYGMSSA-N
Isomeric SMILES CCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O
SMILES CCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Canonical SMILES CCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator